molecular formula C10H15N3O3 B6634930 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No. B6634930
M. Wt: 225.24 g/mol
InChI Key: JVWQUTBKNAATPU-UHFFFAOYSA-N
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Description

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide, also known as JNJ-40411813, is a small molecule drug candidate that has shown potential in treating various diseases.

Mechanism of Action

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is an important sensor of DNA damage and viral infection, and its activation leads to the production of cyclic GMP-AMP (cGAMP), which activates the immune response. By inhibiting cGAS, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide can modulate the immune response and potentially treat diseases associated with inflammation and immune dysfunction.
Biochemical and Physiological Effects
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide has been shown to inhibit the production of cGAMP in vitro and in vivo. In preclinical studies, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to have a protective effect on the heart in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide is a small molecule drug candidate that can be easily synthesized and modified. It has shown promising results in preclinical studies, but its efficacy and safety in humans are still unknown. Further studies are needed to determine its potential as a therapeutic agent.

Future Directions

There are several potential future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide research. One direction is to study its potential in treating autoimmune diseases, such as lupus and rheumatoid arthritis. Another direction is to investigate its potential in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide was synthesized by Johnson & Johnson Pharmaceutical Research and Development. The synthesis method involves the reaction of 1,3-dimethyl-2,6-dioxopurin-7-yl chloride with (3-hydroxy-2-methyloxolan-3-yl)methylamine, followed by the reaction of the resulting intermediate with 4,5-diamino-1H-pyrazole-3-carboxamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide has been studied for its potential in treating various diseases, including cancer, inflammation, and cardiovascular diseases. In preclinical studies, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also been shown to have a protective effect on the heart in animal models of cardiovascular disease.

properties

IUPAC Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-7-10(15,3-5-16-7)6-11-9(14)8-2-4-12-13-8/h2,4,7,15H,3,5-6H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWQUTBKNAATPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)C2=CC=NN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide

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